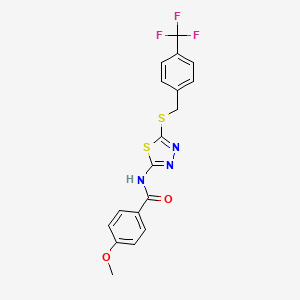

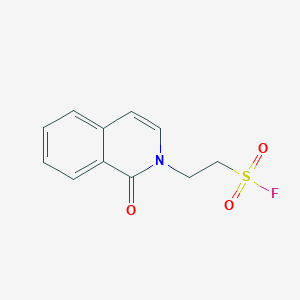

![molecular formula C22H18N2O3S2 B2832547 N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide CAS No. 942002-61-1](/img/structure/B2832547.png)

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide” is a complex organic compound. Compounds with similar structures, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives, have been synthesized and studied for their anti-inflammatory properties .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were judged by their C, H, and N analysis .

Applications De Recherche Scientifique

Antibacterial Activity

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide derivatives have been synthesized and evaluated for their antibacterial properties . These compounds exhibit variable activity against both Gram-positive and Gram-negative bacterial strains. Notably, compounds C3, C5, C9, C13-15, and C17 demonstrate promising activity against Staphylococcus aureus strains, with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM. Among them, compound C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, shows maximum activity against S. aureus NCIM 5022 (MIC = 13.0 μM). Additionally, C13 exhibits bactericidal activity against S. aureus ATCC 43300 .

Antifungal Potential

Thiazole derivatives, including N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide, have been investigated for their antifungal properties. While specific studies on this compound are limited, the broader class of thiazoles has demonstrated antifungal activity against various fungal pathogens . Further research could explore its efficacy against specific fungal strains.

Antiviral Applications

Although direct evidence for N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide’s antiviral activity is scarce, thiazole-based compounds have been studied as potential antiviral agents . Investigating its effects against specific viruses could unveil novel applications.

Anti-Inflammatory and Analgesic Properties

Thiazoles, including N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide, have been associated with anti-inflammatory and analgesic activities . While more research is needed, this compound’s potential in pain management and inflammation modulation warrants exploration.

Antitumor and Cytotoxic Effects

Thiazole derivatives have shown promise as antitumor and cytotoxic agents. Although specific data for N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide are lacking, related compounds have demonstrated potent effects against cancer cells . Investigating its cytotoxicity and potential as an anticancer drug could be valuable.

Neuroprotective Applications

Thiazoles have been investigated for their neuroprotective properties . While direct studies on N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide are limited, exploring its impact on neuronal health and neurodegenerative diseases could yield interesting findings.

Other Potential Uses

Thiazoles serve as parent compounds for various applications, including sulfur drugs, biocides, fungicides, dyes, and chemical accelerators . Further research may uncover additional unique applications for N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methanesulfonylbenzamide.

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been extensively studied and are known to exhibit a wide range of biological activities . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains . The mode of action of these compounds often involves interaction with bacterial proteins or enzymes, disrupting their normal function and leading to bacterial death .

Biochemical Pathways

Benzothiazole derivatives have been found to interfere with various biochemical pathways in bacteria, leading to their death

Pharmacokinetics

A study on similar benzothiazole derivatives showed favourable pharmacokinetic profiles

Result of Action

Benzothiazole derivatives have been found to exhibit inhibitory activity against various bacterial strains

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-N-benzyl-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-29(26,27)18-11-7-10-17(14-18)21(25)24(15-16-8-3-2-4-9-16)22-23-19-12-5-6-13-20(19)28-22/h2-14H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFBBDDTUERVOLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-N-benzyl-3-(methylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

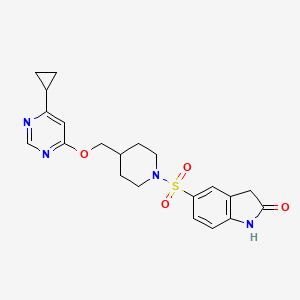

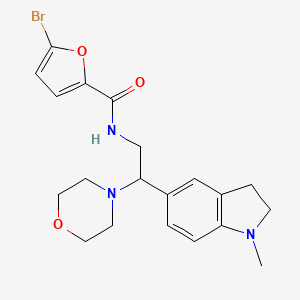

![N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2832465.png)

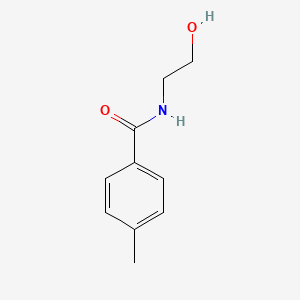

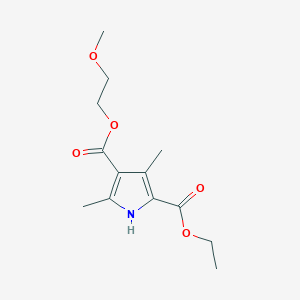

![N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2832466.png)

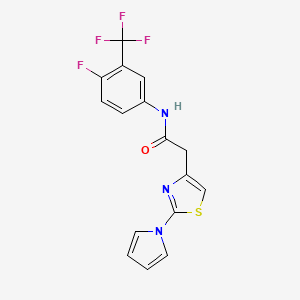

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2832467.png)

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832472.png)

![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)

![3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B2832478.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride](/img/structure/B2832482.png)